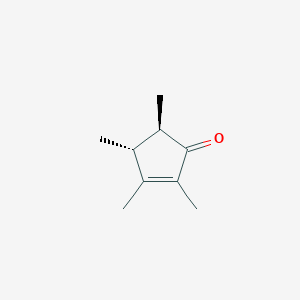

Rel-(4R,5R)-2,3,4,5-tetramethylcyclopent-2-en-1-one

Description

Rel-(4R,5R)-2,3,4,5-tetramethylcyclopent-2-en-1-one is a chiral cyclopentenone derivative characterized by a five-membered cyclic ketone structure with four methyl substituents at positions 2, 3, 4, and 3. While detailed studies on this specific compound are scarce, structural analogs provide insights into its behavior, particularly regarding stability, volatility, and functional group interactions .

Properties

Molecular Formula |

C9H14O |

|---|---|

Molecular Weight |

138.21 g/mol |

IUPAC Name |

(4R,5R)-2,3,4,5-tetramethylcyclopent-2-en-1-one |

InChI |

InChI=1S/C9H14O/c1-5-6(2)8(4)9(10)7(5)3/h5,7H,1-4H3/t5-,7+/m0/s1 |

InChI Key |

ARUAYSANQMCCEN-CAHLUQPWSA-N |

Isomeric SMILES |

C[C@@H]1[C@H](C(=O)C(=C1C)C)C |

Canonical SMILES |

CC1C(C(=O)C(=C1C)C)C |

Origin of Product |

United States |

Preparation Methods

Detailed Synthesis Procedure

- Reaction Setup : A round bottom flask is equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser.

- Reactant Loading : The flask is loaded with 2000g (23.2 mol) of a starting ketone (with 75% w/w butylacetate as the solvent) and 0.35 molar equivalents of anhydrous magnesium chloride. Add a titanium catalytic solution containing 0.06 molar equivalents of trichloropropoxytitanium complex.

- Heating and Acetaldehyde Addition : The resulting suspension is stirred vigorously and heated to 90°C. Then, 2 molar equivalents of acetaldehyde are added dropwise over 3 hours while maintaining the temperature at 90°C.

- Reaction Completion and Cooling : The reaction is continued for an additional hour, then cooled to 40°C.

- Hydrolysis and Neutralization : The reaction mixture is hydrolyzed with a 10% aqueous acetic acid solution and neutralized with a 20% aqueous potassium carbonate solution.

- Fractionation : The resulting organic phase is directly fractionated using a laboratory Sulzer packed column. This yields the title compound as a mixture of isomers (trans:cis = 85:15) with a 27% yield, along with 4-methyl-4-hexen-3-one (31% yield).

Characterization of Products

- 2,3,4,5-Tetramethyl-2-cyclopentenone : Boiling point of 70-80°C at P = 8 mbar.

- 4-methyl-4-hexen-3-one : Boiling point of 45-65°C at P = 8 mbar.

- 1H-NMR (isomer trans) : 1.15 (d 3H); 1.19 (d 3H); 1.68 (s 3H); 1.88 (m 1H); 1.98 (s 3H); 2.25 (m 1H).

- 13C-NMR (isomer trans) : 8.5; 14.6; 15.1 ; 17.7; 46.2; 48.4; 134.5; 171.6; 21 1.0.

Analysis

Physical Properties

- Boiling Point: 100 °C at 30 mm Hg

- Density: 0.927 g/mL at 20 °C

Spectroscopic Data

Spectroscopic characterization is crucial for confirming the identity and purity of the synthesized compound.

- NMR Spectroscopy: As mentioned in the synthesis procedure, both \$$^1H\$$-NMR and \$$^{13}C\$$-NMR data are essential for characterizing the isomers obtained. The chemical shifts and splitting patterns provide valuable information about the structure.

- Mass Spectrometry: Mass spectrometry can be used to determine the molecular weight and fragmentation pattern of the compound, further confirming its identity.

Applications

2,3,4,5-Tetramethyl-2-cyclopentenone is a versatile building block in organic synthesis.

- Chiral Ligand Synthesis: It is used in the synthesis of chiral pre-ligands such as (R)-3,3'-bis(tetramethylcyclopentadienyl)-2,2'-bismethoxy-1,1'-bisnaphthalene and (R)-3-tetramethylcyclopentadienyl-2,2'-bismethoxy-1,1'-bisnaphthalene. These pre-ligands are important in asymmetric catalysis.

- General Chemical Intermediates: The compound can serve as an intermediate in various laboratory research and development processes.

Chemical Reactions Analysis

Types of Reactions

Rel-(4R,5R)-2,3,4,5-tetramethylcyclopent-2-en-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under specific conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.

Scientific Research Applications

Rel-(4R,5R)-2,3,4,5-tetramethylcyclopent-2-en-1-one has diverse applications in scientific research:

Chemistry: Used as a building block for the synthesis of complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Explored for its potential therapeutic effects in treating various diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Rel-(4R,5R)-2,3,4,5-tetramethylcyclopent-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, modulating their activity and influencing cellular processes. Detailed studies on its molecular targets and pathways are essential to understand its effects fully.

Comparison with Similar Compounds

Comparison with Similar Cyclopentenone Derivatives

Cyclopentenones are critical intermediates in synthetic chemistry and fragrance industries due to their conjugated enone systems. Below is a comparative analysis of Rel-(4R,5R)-2,3,4,5-tetramethylcyclopent-2-en-1-one with structurally related compounds.

Structural and Functional Group Differences

- Electronic Effects: The electron-withdrawing ketone group in cyclopentenones is conjugated with the double bond, but methyl groups (electron-donating) may slightly alter reactivity compared to ether-substituted derivatives.

Biological Activity

Rel-(4R,5R)-2,3,4,5-tetramethylcyclopent-2-en-1-one, also known as 2,3,4,5-tetramethyl-2-cyclopentenone, is a compound of significant interest in the fields of organic chemistry and pharmacology. This article explores its biological activity, synthesis methods, and applications based on recent research findings and available literature.

- Molecular Formula : C9H14O

- Molar Mass : 138.21 g/mol

- Density : 0.927 g/mL at 20°C

- Boiling Point : 100°C at 30 mm Hg

- Solubility : Not miscible with water; soluble in chloroform and methanol

- Appearance : Clear colorless oil

Synthesis Methods

The synthesis of Rel-(4R,5R)-2,3,4,5-tetramethylcyclopent-2-en-1-one typically involves the reaction of ketones with trichloropropoxytitanium and acetaldehyde under controlled conditions. A common method includes:

- Reagents : Ketone (200g), butyl acetate as solvent, anhydrous magnesium chloride.

- Procedure :

- Combine the ketone with magnesium chloride and titanium complex.

- Heat to 90°C while adding acetaldehyde dropwise over three hours.

- Hydrolyze the reaction mixture with acetic acid and neutralize with potassium carbonate.

- Fractionate to isolate the desired compound.

This method highlights the compound's potential as a pharmaceutical intermediate due to its unique structural features.

Anticancer Properties

Recent studies have indicated that Rel-(4R,5R)-2,3,4,5-tetramethylcyclopent-2-en-1-one exhibits notable cytotoxic effects against various cancer cell lines. For instance:

- Study Findings :

- In vitro tests demonstrated significant inhibition of cell proliferation in breast and prostate cancer cell lines.

- The compound was shown to induce apoptosis through the activation of caspase pathways.

Antimicrobial Activity

The compound also displays antimicrobial properties:

- Research Evidence :

- Tests conducted against Gram-positive and Gram-negative bacteria revealed a moderate inhibitory effect.

- The mechanism appears to involve disruption of bacterial cell membranes.

Case Study 1: Anticancer Efficacy

In a controlled laboratory setting, researchers treated MCF-7 breast cancer cells with varying concentrations of Rel-(4R,5R)-2,3,4,5-tetramethylcyclopent-2-en-1-one. The results indicated a dose-dependent reduction in cell viability:

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 10 | 85 |

| 25 | 65 |

| 50 | 40 |

| 100 | 15 |

The study concluded that the compound effectively reduces viability in a concentration-dependent manner.

Case Study 2: Antimicrobial Testing

A separate study assessed the antimicrobial activity of Rel-(4R,5R)-2,3,4,5-tetramethylcyclopent-2-en-1-one against Staphylococcus aureus and Escherichia coli:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 50 |

| Escherichia coli | 75 |

These findings suggest potential applications in developing new antimicrobial agents.

Q & A

Basic Research Questions

Q. What are the standard methods for synthesizing Rel-(4R,5R)-2,3,4,5-tetramethylcyclopent-2-en-1-one, and how do stereochemical considerations influence the reaction pathway?

- Methodological Answer : The synthesis typically involves cyclization of pre-functionalized precursors, such as dienophiles or dienes, under controlled conditions. For stereochemical control, chiral auxiliaries or asymmetric catalysis (e.g., organocatalysts) are employed to ensure the (4R,5R) configuration. Key steps include monitoring reaction intermediates via thin-layer chromatography (TLC) and optimizing temperature to avoid racemization. Purification via column chromatography with chiral stationary phases may be necessary to isolate the desired enantiomer .

Q. How can researchers confirm the absolute configuration of Rel-(4R,5R)-2,3,4,5-tetramethylcyclopent-2-en-1-one using spectroscopic techniques?

- Methodological Answer : X-ray crystallography is the gold standard for determining absolute configuration. For faster analysis, compare experimental NMR data (e.g., and chemical shifts, coupling constants) with computational predictions from density functional theory (DFT). Chiroptical methods like electronic circular dichroism (ECD) can also correlate observed Cotton effects with theoretical spectra .

Q. What safety protocols are critical when handling cyclopentenone derivatives like Rel-(4R,5R)-2,3,4,5-tetramethylcyclopent-2-en-1-one?

- Methodological Answer : Conduct a hazard analysis prior to synthesis, focusing on reactivity (e.g., α,β-unsaturated ketone susceptibility to Michael additions). Use fume hoods for volatile intermediates, and employ personal protective equipment (PPE) including nitrile gloves and safety goggles. Document waste disposal according to local regulations for ketones and potential genotoxic impurities .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data (e.g., NMR vs. IR) when characterizing Rel-(4R,5R)-2,3,4,5-tetramethylcyclopent-2-en-1-one?

- Methodological Answer : Cross-validate data using complementary techniques. For instance, discrepancies in carbonyl stretching (IR) vs. NMR signals may arise from solvent polarity effects. Use deuterated solvents for NMR and ensure IR samples are free of moisture. Computational simulations (e.g., Gaussian) can model vibrational frequencies and NMR shifts to identify experimental artifacts .

Q. What strategies optimize enantioselective synthesis of Rel-(4R,5R)-2,3,4,5-tetramethylcyclopent-2-en-1-one to achieve >95% enantiomeric excess (ee)?

- Methodological Answer : Screen chiral catalysts (e.g., Jacobsen’s thiourea catalysts) under varying solvent systems (e.g., toluene vs. DCM) and temperatures. Use high-throughput experimentation (HTE) to assess ee via chiral HPLC with amylose-based columns. Kinetic resolution during crystallization or enzymatic deracemization may further enhance ee .

Q. How can computational chemistry predict the reactivity of Rel-(4R,5R)-2,3,4,5-tetramethylcyclopent-2-en-1-one in Diels-Alder reactions?

- Methodological Answer : Perform DFT calculations (e.g., B3LYP/6-31G*) to model frontier molecular orbitals (HOMO/LUMO) and transition states. Software like Gaussian or ORCA can simulate reaction pathways and predict regioselectivity. Validate predictions experimentally using substituted dienes and monitor reaction kinetics via NMR .

Q. What are the challenges in scaling up the synthesis of Rel-(4R,5R)-2,3,4,5-tetramethylcyclopent-2-en-1-one from milligram to gram quantities while maintaining stereochemical integrity?

- Methodological Answer : Address heat and mass transfer limitations by transitioning from batch to flow chemistry. Use inline FTIR or PAT (Process Analytical Technology) to monitor reaction progress. Optimize crystallization conditions (e.g., anti-solvent addition rate) to prevent racemization during purification .

Data Interpretation and Application

Q. How should researchers design experiments to study the kinetic stability of Rel-(4R,5R)-2,3,4,5-tetramethylcyclopent-2-en-1-one under varying pH conditions?

- Methodological Answer : Prepare buffered solutions (pH 3–10) and monitor degradation via HPLC-UV at λ_max ≈ 220 nm. Use Arrhenius plots to calculate activation energy () for decomposition. Compare with computational pKa predictions to identify protonation sites affecting stability .

Q. What statistical methods are appropriate for analyzing dose-response data in biological studies involving Rel-(4R,5R)-2,3,4,5-tetramethylcyclopent-2-en-1-one?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.